molecular formula C8H11NOS B8391576 N-ethyl-3-methylthiophene-2-carboxamide

N-ethyl-3-methylthiophene-2-carboxamide

Cat. No. B8391576
M. Wt: 169.25 g/mol
InChI Key: XKVWVANEXDDABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501746B2

Procedure details

Following the procedure as described in Preparation 18, making variations only as required to use 3-methylthiophene-2-carboxylic acid in place of 3-methylfuran-2-carboxylic acid to react with ethylamine in place of benzylamine, N-ethyl-3-methylthiophene-2-carboxamide was obtained as a colorless liquid in 92% yield: 1H NMR (300 MHz, CDCl3) δ 7.24 (d, J=5.0 Hz, 1H), 6.88 (d, J=5.0 Hz, 1H), 5.77 (br s, 1H), 3.51-3.40 (m, 2H), 2.51 (s, 3H), 1.24 (t, J=7.3 Hz, 3H); MS (ES+) m/z 170.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.[CH2:10]([NH2:12])[CH3:11]>>[CH2:10]([NH:12][C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 18

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C=1SC=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.